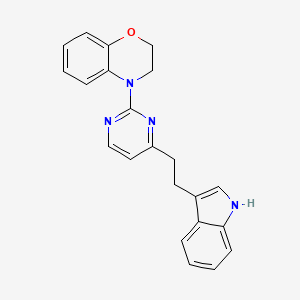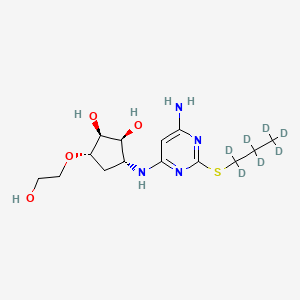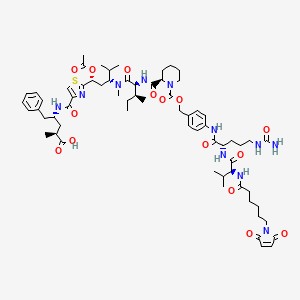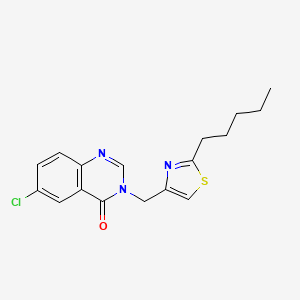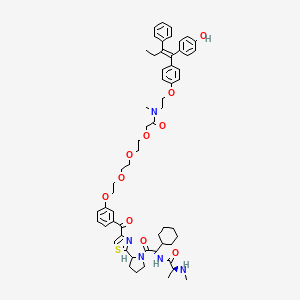
Sniper(ER)-87
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(ER)-87 is a novel small molecule designed to induce the degradation of estrogen receptor alpha (ERα) via the ubiquitin-proteasome system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(ER)-87 involves the chemical linkage of two distinct ligands: bestatin and 4-hydroxytamoxifen. Bestatin interacts with the ubiquitin ligase cIAP1, while 4-hydroxytamoxifen serves as the ligand for the estrogen receptor alpha. The synthetic route includes the following steps :
Synthesis of Bestatin Derivative: Bestatin is modified to include a functional group that can be linked to the estrogen receptor ligand.
Synthesis of 4-Hydroxytamoxifen Derivative: 4-Hydroxytamoxifen is similarly modified to include a functional group compatible with the bestatin derivative.
Coupling Reaction: The two modified ligands are chemically linked through a coupling reaction, forming the final this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sniper(ER)-87 primarily undergoes reactions related to its function as a protein degrader:
Ubiquitination: The compound facilitates the ubiquitination of estrogen receptor alpha by linking it to the ubiquitin ligase cIAP1.
Proteasomal Degradation: The ubiquitinated estrogen receptor alpha is then targeted for degradation by the proteasome
Common Reagents and Conditions
Bestatin: Used as a ligand for the ubiquitin ligase cIAP1.
4-Hydroxytamoxifen: Used as a ligand for the estrogen receptor alpha.
Coupling Agents: Such as carbodiimides, used to link the two ligands
Major Products Formed
The major product formed from the reactions involving this compound is the degraded estrogen receptor alpha, which is broken down into smaller peptides by the proteasome .
Wissenschaftliche Forschungsanwendungen
Sniper(ER)-87 has several scientific research applications, including:
Cancer Research: Used to study the degradation of estrogen receptor alpha in breast cancer cells, providing insights into potential therapeutic strategies for estrogen receptor-positive breast cancer
Protein Knockdown Studies: Employed in research to selectively degrade specific proteins, allowing scientists to study the effects of protein depletion on cellular processes
Drug Development: Serves as a model for developing similar compounds targeting other proteins involved in various diseases
Wirkmechanismus
Sniper(ER)-87 exerts its effects by inducing the degradation of estrogen receptor alpha through the ubiquitin-proteasome system. The compound links the estrogen receptor alpha to the ubiquitin ligase cIAP1, facilitating the ubiquitination of the receptor. The ubiquitinated receptor is then recognized and degraded by the proteasome, leading to a reduction in estrogen receptor alpha levels and subsequent inhibition of estrogen signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTACs (Proteolysis Targeting Chimeras): Similar to Sniper(ER)-87, PROTACs are bifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system
Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Uniqueness of this compound
This compound is unique in its specific targeting of estrogen receptor alpha, making it particularly useful for research and therapeutic applications related to estrogen receptor-positive breast cancer. Its design as a hybrid molecule combining bestatin and 4-hydroxytamoxifen allows for precise targeting and efficient degradation of the estrogen receptor alpha .
Eigenschaften
Molekularformel |
C59H73N5O10S |
|---|---|
Molekulargewicht |
1044.3 g/mol |
IUPAC-Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1 |
InChI-Schlüssel |
ILLYWIKUEZHTSD-MEWFHHHASA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



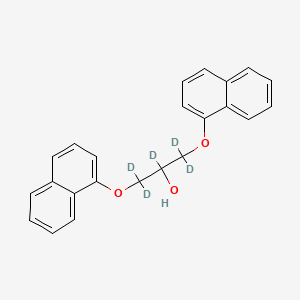
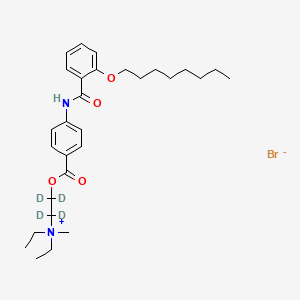


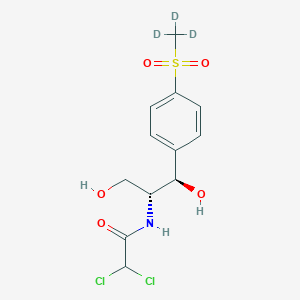
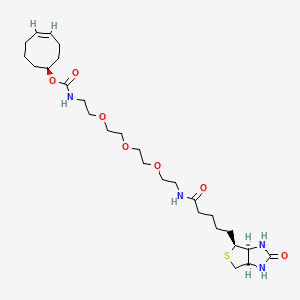
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
